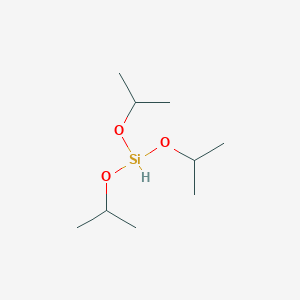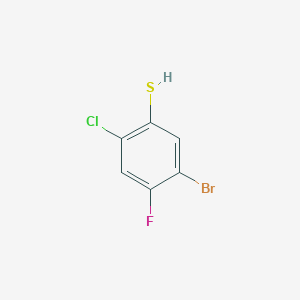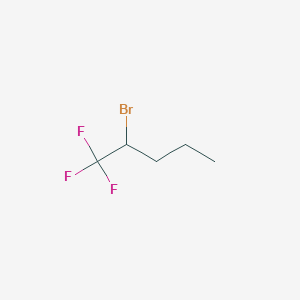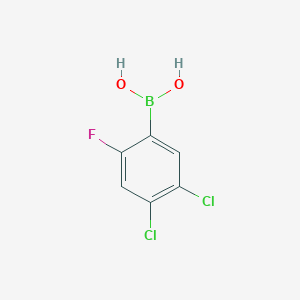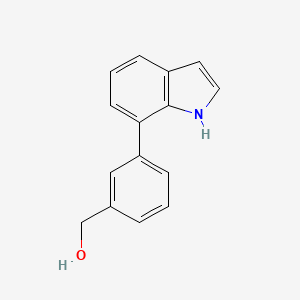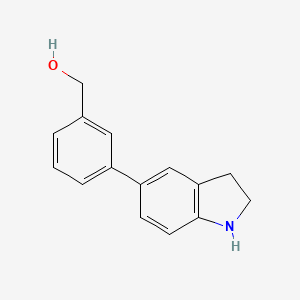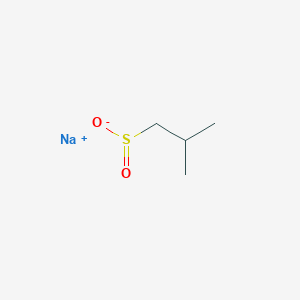
sodium;2-methylpropane-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abietan-18-ol . It has the molecular formula C20H36O and is a primary alcohol derived from abietane, a diterpene. Abietan-18-ol is a naturally occurring compound found in the resin of coniferous trees and is known for its various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abietan-18-ol typically involves the reduction of abietic acid or its derivatives. One common method is the catalytic hydrogenation of abietic acid using a palladium or platinum catalyst under high pressure and temperature conditions. This process reduces the carboxylic acid group to a primary alcohol.
Industrial Production Methods
Industrial production of Abietan-18-ol often involves the extraction of resin from coniferous trees, followed by purification and chemical modification. The resin is subjected to distillation and other separation techniques to isolate abietic acid, which is then reduced to Abietan-18-ol using catalytic hydrogenation.
化学反応の分析
Types of Reactions
Abietan-18-ol undergoes various chemical reactions, including:
Oxidation: Abietan-18-ol can be oxidized to form abietic acid or other oxidized derivatives.
Reduction: It can be further reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Abietic acid and other oxidized derivatives.
Reduction: Hydrocarbons and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Abietan-18-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fragrances, resins, and other industrial products.
作用機序
The mechanism of action of Abietan-18-ol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Enzyme Inhibition: Abietan-18-ol can inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: Abietan-18-ol can influence signal transduction pathways, affecting cellular responses.
類似化合物との比較
Abietan-18-ol can be compared with other similar compounds, such as:
Abietic Acid: A precursor to Abietan-18-ol, with similar chemical properties but different functional groups.
Dehydroabietic Acid: Another derivative of abietane, with distinct chemical and biological properties.
Pimaric Acid: A related diterpene with similar structural features but different functional groups.
Abietan-18-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
sodium;2-methylpropane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2)3-7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVGPRJRNTWCB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
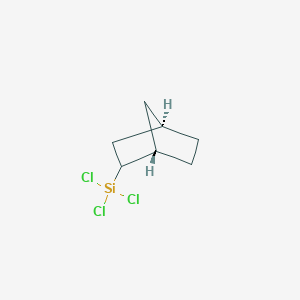
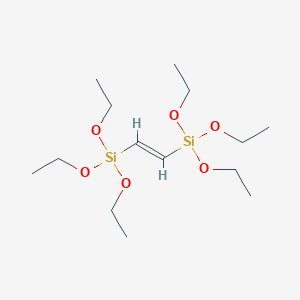
![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)
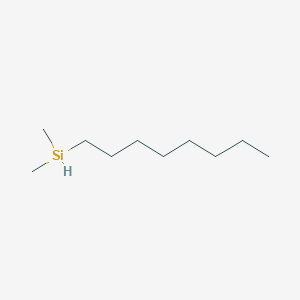
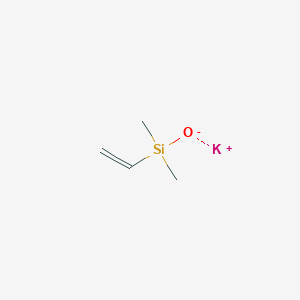
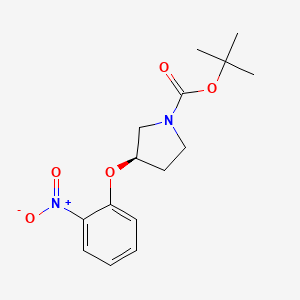
![[Dimethyl(3,3,4,4,5,5,6,6,7,7,8,9,10,10-tetradecafluorodecyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,9,10,10-tetradecafluorodecyl)silane](/img/structure/B7984498.png)
